molecular formula C16H11N3O2S B8438793 2-Cyano-N-quinolin-8-yl-benzenesulfonamide

2-Cyano-N-quinolin-8-yl-benzenesulfonamide

Cat. No. B8438793
M. Wt: 309.3 g/mol
InChI Key: CVPOFUJJTSSBMR-UHFFFAOYSA-N
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Patent
US09102688B2

Procedure details

In the similar fashion using route 14 general procedure 27, 8-aminoquinoline (100 mg, 0.69 mmol), 2-cyanobenzenesulfonyl chloride (140 mg, 0.69 mmol) and DMAP (cat.) gave the title compound (100 mg, 50%) after purification by column chromatography with DCM as the eluent.
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
140 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Yield
50%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[CH:4][CH:5]=[C:6]2[C:11]=1[N:10]=[CH:9][CH:8]=[CH:7]2.[C:12]([C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][C:15]=1[S:20](Cl)(=[O:22])=[O:21])#[N:13]>CN(C1C=CN=CC=1)C>[C:12]([C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][C:15]=1[S:20]([NH:1][C:2]1[CH:3]=[CH:4][CH:5]=[C:6]2[C:11]=1[N:10]=[CH:9][CH:8]=[CH:7]2)(=[O:22])=[O:21])#[N:13]

Inputs

Step One
Name
Quantity
100 mg
Type
reactant
Smiles
NC=1C=CC=C2C=CC=NC12
Step Two
Name
Quantity
140 mg
Type
reactant
Smiles
C(#N)C1=C(C=CC=C1)S(=O)(=O)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
CN(C)C=1C=CN=CC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(#N)C1=C(C=CC=C1)S(=O)(=O)NC=1C=CC=C2C=CC=NC12
Measurements
Type Value Analysis
AMOUNT: MASS 100 mg
YIELD: PERCENTYIELD 50%
YIELD: CALCULATEDPERCENTYIELD 46.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.